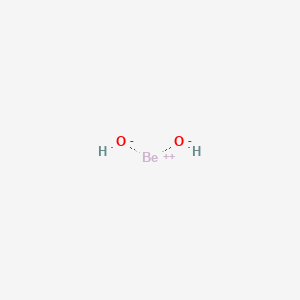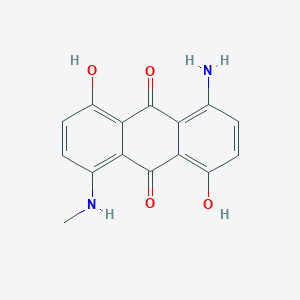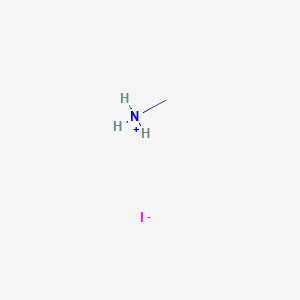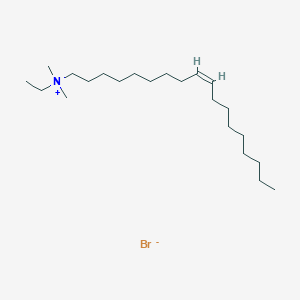
Ytterbium-169
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium-169 is a radioactive isotope that is used in scientific research applications. It is a synthetic element that is created through the process of nuclear transmutation. The element has a half-life of 32 days and emits gamma radiation. In
Mécanisme D'action
Ytterbium-169 emits gamma radiation, which is used to kill cancer cells in radiation therapy. It works by damaging the DNA in cancer cells, preventing them from reproducing and causing them to die. In environmental studies, ytterbium-169 is used to track the movement of pollutants by measuring the gamma radiation emitted by the isotope.
Biochemical and Physiological Effects:
Ytterbium-169 has no known biochemical or physiological effects on the human body. It is used in very small amounts in radiation therapy and as a radioactive tracer, and the body is able to eliminate it quickly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ytterbium-169 in lab experiments is its relatively long half-life of 32 days. This allows researchers to study the effects of the isotope over an extended period of time. However, one limitation is that ytterbium-169 emits gamma radiation, which can be dangerous if not handled properly. Researchers must take precautions to ensure their safety when working with this isotope.
Orientations Futures
There are several future directions for the use of ytterbium-169 in scientific research. One area of research is the development of new radiation therapy techniques that use ytterbium-169 to target cancer cells more effectively. Another area of research is the use of ytterbium-169 in environmental studies to track the movement of pollutants in the environment. Additionally, researchers are exploring the use of ytterbium-169 in the development of new materials for use in nuclear reactors and other applications.
Méthodes De Synthèse
Ytterbium-169 is synthesized through the process of nuclear transmutation. It is created by bombarding a stable isotope of ytterbium (ytterbium-168) with neutrons in a nuclear reactor. The resulting isotope, ytterbium-169, is then separated from the other isotopes through a process known as radiochemical separation.
Applications De Recherche Scientifique
Ytterbium-169 is used in a variety of scientific research applications. One of its primary uses is in the field of nuclear medicine. It is used as a radioactive tracer to help diagnose and treat cancer. Ytterbium-169 is also used in radiation therapy to treat certain types of cancer. It is also used in environmental studies to track the movement of pollutants in the environment.
Propriétés
Numéro CAS |
14269-78-4 |
|---|---|
Nom du produit |
Ytterbium-169 |
Formule moléculaire |
Yb |
Poids moléculaire |
168.93518 g/mol |
Nom IUPAC |
ytterbium-169 |
InChI |
InChI=1S/Yb/i1-4 |
Clé InChI |
NAWDYIZEMPQZHO-AHCXROLUSA-N |
SMILES isomérique |
[169Yb] |
SMILES |
[Yb] |
SMILES canonique |
[Yb] |
Synonymes |
169Yb radioisotope Yb-169 radioisotope Ytterbium-169 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
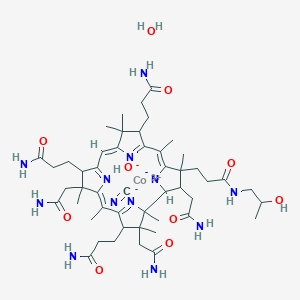
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)
